molecular formula C13H11NOS B098772 Carbamothioic acid, phenyl-, S-phenyl ester (9CI) CAS No. 4910-32-1

Carbamothioic acid, phenyl-, S-phenyl ester (9CI)

Cat. No. B098772
CAS RN: 4910-32-1
M. Wt: 229.3 g/mol
InChI Key: UYPBGBOVAQEVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamothioic acid, phenyl-, S-phenyl ester (9CI), also known as phenyl isothiocyanate or PITC, is a colorless to light yellow liquid with a pungent odor. It is widely used in scientific research for its ability to modify proteins and peptides. PITC is a potent reagent that can be used to covalently attach to the amino group of proteins and peptides, thereby altering their properties and function. The purpose of

Mechanism Of Action

The mechanism of action of PITC involves the covalent attachment of the isothiocyanate group to the amino group of proteins and peptides. This reaction forms a thiourea linkage, which alters the properties and function of the protein or peptide. The modification of the protein or peptide can lead to changes in its solubility, stability, and activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of PITC depend on the protein or peptide that is being modified. PITC can alter the function of enzymes, receptors, and other proteins by modifying their active sites. It can also affect the solubility and stability of proteins, which can impact their activity and function. The physiological effects of PITC are largely unknown, as it is primarily used in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using PITC in lab experiments is its high reactivity and specificity for the amino group of proteins and peptides. This allows for precise modification of target proteins and peptides. Additionally, PITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to using PITC. One limitation is its potential toxicity, which can impact the viability and function of cells. Additionally, PITC can modify multiple amino groups on a protein or peptide, which can complicate data interpretation.

Future Directions

There are several future directions for the use of PITC in scientific research. One area of interest is the development of PITC-based probes for the detection of specific proteins and peptides in complex biological samples. Another area of interest is the use of PITC in the modification of proteins and peptides for therapeutic purposes. Additionally, the development of PITC-based methods for the analysis of protein-protein interactions is an active area of research.

Synthesis Methods

The synthesis of PITC involves the reaction of aniline with carbon disulfide and chlorine gas. This reaction produces Carbamothioic acid, phenyl-, S-phenyl ester (9CI) isothiocyanate, which is then purified by distillation. The yield of this reaction is typically high, and the purity of the product can be further improved by recrystallization.

Scientific Research Applications

PITC is widely used in scientific research for its ability to modify proteins and peptides. It can be used to label proteins and peptides with fluorescent or chromogenic dyes, which allows for their detection and quantification. PITC can also be used to crosslink proteins and peptides, which can help to identify protein-protein interactions. Additionally, PITC can be used to modify the properties of proteins and peptides, such as their solubility and stability.

properties

CAS RN

4910-32-1

Product Name

Carbamothioic acid, phenyl-, S-phenyl ester (9CI)

Molecular Formula

C13H11NOS

Molecular Weight

229.3 g/mol

IUPAC Name

S-phenyl N-phenylcarbamothioate

InChI

InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

UYPBGBOVAQEVJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2

Other CAS RN

4910-32-1

Origin of Product

United States

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